molecular formula C12H17F2N5 B11751541 1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine CAS No. 1856090-68-0

1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11751541
CAS No.: 1856090-68-0
M. Wt: 269.29 g/mol
InChI Key: PAJRPXFAMBAQQR-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a compound that features a pyrazole core substituted with a difluoromethyl group and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Industrial Production Methods

Industrial production methods for this compound are often proprietary and may involve specialized equipment and conditions to ensure high yield and purity. The specific details of these methods are typically protected by patents or trade secrets .

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction may produce a difluoromethyl alcohol .

Scientific Research Applications

1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and related heterocycles. Examples include:

Uniqueness

1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the butan-2-yl and difluoromethyl groups can enhance its stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for various applications .

Properties

CAS No.

1856090-68-0

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-butan-2-yl-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-3-9(2)18-7-5-11(17-18)15-8-10-4-6-16-19(10)12(13)14/h4-7,9,12H,3,8H2,1-2H3,(H,15,17)

InChI Key

PAJRPXFAMBAQQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

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